K-756

Description

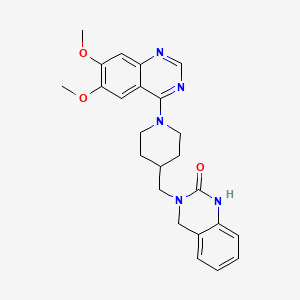

Structure

3D Structure

Properties

IUPAC Name |

3-[[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methyl]-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-31-21-11-18-20(12-22(21)32-2)25-15-26-23(18)28-9-7-16(8-10-28)13-29-14-17-5-3-4-6-19(17)27-24(29)30/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXCGEJJQFHPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CN4CC5=CC=CC=C5NC4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121877 | |

| Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130017-40-2 | |

| Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130017-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of WAY-262611: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-262611 is a potent and selective small molecule agonist of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action is centered on the inhibition of Dickkopf-1 (DKK1), a key negative regulator of this pathway. By preventing DKK1 from interacting with the LRP5/6 co-receptor, WAY-262611 effectively disinhibits Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-mediated gene transcription. This guide provides an in-depth technical overview of the mechanism of action of WAY-262611, including its molecular interactions, downstream cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism: Inhibition of DKK1-Mediated Wnt Antagonism

The primary molecular target of WAY-262611 is Dickkopf-1 (DKK1), a secreted protein that acts as a potent antagonist of the canonical Wnt/β-catenin signaling pathway. DKK1 exerts its inhibitory effect by binding to the low-density lipoprotein receptor-related protein 5/6 (LRP5/6), a co-receptor for Wnt ligands. This binding is facilitated by the Kremen co-receptors (Kremen1/2). The formation of a ternary DKK1-LRP5/6-Kremen complex induces the endocytosis and removal of LRP5/6 from the cell surface, thereby preventing the formation of a functional Wnt-Frizzled-LRP5/6 receptor complex and halting the signaling cascade.

WAY-262611 functions by blocking the formation of this inhibitory DKK1-LRP5/6-Kremen complex. This allows for the interaction of Wnt ligands with the Frizzled and LRP5/6 receptors, initiating the downstream signaling events that characterize the canonical Wnt pathway.

Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by WAY-262611.

Quantitative Data

The following tables summarize the key quantitative data for WAY-262611 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of WAY-262611

| Parameter | Assay | Cell Line / System | Value | Reference |

| EC50 | TCF-Luciferase Reporter Assay | - | 0.63 µM | |

| IC50 | Crystal Violet Proliferation Assay | RD (Rhabdomyosarcoma) | 0.30 µM | |

| IC50 | Crystal Violet Proliferation Assay | CW9019 (Rhabdomyosarcoma) | 0.25 µM |

Table 2: Pharmacokinetic Properties of WAY-262611

| Parameter | Species | Value | Reference |

| Half-life (t1/2) | Rat (plasma) | 6-8 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of WAY-262611.

TCF/LEF Luciferase Reporter Assay

This assay is fundamental for quantifying the activation of the canonical Wnt/β-catenin signaling pathway.

Detailed Protocol:

-

Cell Seeding: Seed HEK293 cells that are stably transfected with a TCF/LEF-responsive firefly luciferase reporter construct into a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of WAY-262611 (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 ng/mL recombinant Wnt3a).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: Remove the medium and lyse the cells by adding 20 µL of passive lysis buffer (Promega) to each well. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luminescence Measurement: Add 100 µL of Luciferase Assay Reagent II (Promega) to each well. Measure the firefly luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected Renilla luciferase control if used. Plot the normalized luciferase activity against the logarithm of the WAY-262611 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Crystal Violet Cell Proliferation Assay

This assay is used to assess the effect of WAY-262611 on cell proliferation and to determine IC50 values.

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., RD or CW9019) in a 96-well plate at a density of 1 x 104 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of WAY-262611 for 72 hours.

-

Fixation: Discard the medium and gently wash the cells with PBS. Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes.

-

Staining: Remove the fixative and wash the plate with water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Washing: Wash the plate with water to remove excess stain and allow the plate to air dry.

-

Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Western Blotting for DKK1 and β-catenin

Western blotting is employed to measure changes in the protein levels of DKK1 and β-catenin following treatment with WAY-262611.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with WAY-262611 for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against DKK1 (e.g., R&D Systems, AF1096) and β-catenin (e.g., Cell Signaling Technology, #8480) overnight at 4°C. A loading control antibody, such as GAPDH or β-actin, should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Ovariectomized (OVX) Rat Model for Bone Formation

This in vivo model is used to assess the anabolic effect of WAY-262611 on bone.

Detailed Protocol:

-

Animal Model: Use female Sprague-Dawley rats. Perform bilateral ovariectomy (OVX) to induce an osteopenic phenotype. A sham-operated group serves as a control.

-

Treatment: After a recovery period, administer WAY-262611 orally (e.g., by gavage) at various doses (e.g., 0.3, 1, 3, 10 mg/kg/day) for a period of 28 days.

-

Calcein Double Labeling: To measure bone formation rate, administer intraperitoneal injections of calcein (a fluorescent bone label) at two different time points before sacrifice (e.g., 10 and 2 days prior to euthanasia).

-

Histomorphometry: Euthanize the animals and collect the tibiae. Embed the bones in plastic and prepare undecalcified sections.

-

Analysis: Visualize the fluorescent calcein labels using a fluorescence microscope. Measure the distance between the two fluorescent labels to determine the mineral apposition rate (MAR). The bone formation rate (BFR) can then be calculated by multiplying the MAR by the mineralizing surface.

Conclusion

WAY-262611 is a well-characterized small molecule activator of the canonical Wnt/β-catenin signaling pathway. Its precise mechanism of action, through the inhibition of DKK1, has been extensively validated through a variety of in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and investigating the therapeutic potential of modulating the Wnt pathway.

WAY-262611 as a DKK1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-262611 is a small molecule inhibitor of Dickkopf-1 (DKK1), a key antagonist of the canonical Wnt/β-catenin signaling pathway. By inhibiting DKK1, WAY-262611 effectively functions as an agonist of Wnt/β-catenin signaling, a pathway crucial for embryonic development, tissue homeostasis, and cellular proliferation. Dysregulation of the Wnt pathway is implicated in a variety of diseases, including osteoporosis, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of WAY-262611, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

WAY-262611 is a 2-aminopyrimidine compound that activates the Wnt/β-catenin signaling pathway by preventing the inhibitory actions of DKK1.[1] DKK1 normally functions by binding to the LRP5/6 co-receptor, which prevents the formation of a functional Wnt-Frizzled-LRP5/6 receptor complex. This leads to the degradation of β-catenin and the downregulation of Wnt target gene expression.[2][3] WAY-262611 is understood to counteract the antagonistic effect of DKK1 by disrupting the formation of the DKK1-LRP5/6-Kremen inhibitory complex, thereby allowing for Wnt-mediated signaling to proceed.[4] This leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF-mediated gene expression.[4]

Signaling Pathway Diagrams

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory role of DKK1.

Caption: Mechanism of DKK1 inhibition by WAY-262611.

Quantitative Data

The following tables summarize the available quantitative data for WAY-262611 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of WAY-262611

| Assay Type | Cell Line/System | Endpoint | Value (µM) | Reference |

| TCF-Luciferase Reporter Assay | - | EC50 | 0.63 | [1][5][6] |

| Crystal Violet Proliferation | RD (Rhabdomyosarcoma) | IC50 | 0.30 | [4] |

| Crystal Violet Proliferation | CW9019 (Rhabdomyosarcoma) | IC50 | 0.25 | [4] |

| CCK8 Viability Assay | Osteosarcoma Cell Lines | IC50 | ~1 | [7] |

Table 2: Pharmacokinetic and In Vivo Data for WAY-262611

| Parameter | Species | Model | Value | Reference |

| Half-life (t1/2) | - | - | 6-8 hours | [8] |

| Bone Formation | Ovariectomized Rats | - | Dose-dependent increase in trabecular bone formation | [5][6] |

| Anti-tumor Efficacy | Mice | Rhabdomyosarcoma (tail-vein injection) | Decreased survival of intravenously injected tumor cells | [4] |

| Anti-tumor Efficacy | Mice | Osteosarcoma Xenograft | Inhibition of metastasis and induction of osteoblastic differentiation | [7][9] |

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, bioavailability) and a quantitative dose-response for in vivo bone formation are not publicly available in the reviewed literature. Similarly, a direct binding affinity (Kd) of WAY-262611 to DKK1 has not been reported.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of WAY-262611.

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activation of the canonical Wnt/β-catenin signaling pathway.

Workflow Diagram:

Caption: Workflow for a TCF/LEF Luciferase Reporter Assay.

Detailed Protocol:

-

Cell Seeding: Seed human embryonic kidney (HEK293) cells, or another suitable cell line, into a 96-well white, clear-bottom plate at a density of 30,000-40,000 cells per well. Allow cells to adhere overnight.[2][10]

-

Transfection: Transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[10][11]

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.[10]

-

Treatment: Replace the medium with fresh medium containing various concentrations of WAY-262611. In experiments to show antagonism of DKK1, cells can be co-treated with recombinant DKK1.[5]

-

Incubation: Incubate the cells for an appropriate time, typically 6-24 hours, to allow for a response to the treatment.[10][12]

-

Lysis and Substrate Addition: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions. This involves the sequential addition of firefly and Renilla luciferase substrates.[2][10]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The results are often expressed as fold induction over a vehicle-treated control.[10]

Crystal Violet Cell Proliferation Assay

This colorimetric assay is used to determine cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for a Crystal Violet Cell Proliferation Assay.

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., RD, CW9019) in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]

-

Treatment: Treat the cells with a range of concentrations of WAY-262611.[13]

-

Incubation: Incubate the cells for a specified period, for example, 72 hours, to allow the compound to affect cell proliferation.[13]

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove dead, non-adherent cells.[14][15]

-

Fixation: Fix the remaining adherent cells with a fixative such as 4% paraformaldehyde for 10-15 minutes.[14][16]

-

Staining: Stain the fixed cells with a 0.5% crystal violet solution in methanol or water for 10-20 minutes.[14][15]

-

Washing: Wash the plates thoroughly with water to remove excess stain.[15]

-

Solubilization: Solubilize the stain from the cells by adding a solvent such as 10% acetic acid or methanol to each well.[14]

-

Measurement: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.[14]

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as DKK1 and β-catenin, in cell lysates.

Workflow Diagram:

Caption: General Workflow for Western Blot Analysis.

Detailed Protocol:

-

Cell Lysis: After treatment with WAY-262611, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[14]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-DKK1 or anti-β-catenin) overnight at 4°C.[17]

-

Washing: Wash the membrane several times with TBST.[17]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[17]

-

Washing: Wash the membrane again several times with TBST.[17]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[17]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.[17]

Transwell Cell Invasion Assay

This assay measures the invasive potential of cells in response to a chemoattractant.

Workflow Diagram:

Caption: Workflow for a Transwell Cell Invasion Assay.

Detailed Protocol:

-

Insert Preparation: Coat the porous membrane of a transwell insert (typically 8 µm pores) with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.[16]

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the coated transwell insert.[16]

-

Chemoattractant: Add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber.[16]

-

Treatment: Add WAY-262611 at various concentrations to the upper chamber with the cells.[13]

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.[16]

-

Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[16]

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with a fixative and then stain them with crystal violet.[16]

-

Imaging and Quantification: Image the stained cells using a microscope and count the number of invading cells per field of view.[16]

Conclusion

WAY-262611 is a valuable research tool for studying the Wnt/β-catenin signaling pathway and its role in various biological processes and diseases. As a specific inhibitor of DKK1, it provides a means to activate Wnt signaling in a controlled manner. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing WAY-262611 in their studies. Further research is warranted to fully elucidate its therapeutic potential, including more detailed pharmacokinetic and in vivo efficacy studies, as well as the determination of its direct binding affinity to DKK1.

References

- 1. Dkk-1 Inhibitor, WAY-262611, HCl The Dkk-1 Inhibitor, WAY-262611 controls the biological activity of Dkk-1. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Rationale for targeting the Wnt signalling modulator Dickkopf‐1 for oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of DKK-1 by WAY262611 Inhibits Osteosarcoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]

- 15. m.youtube.com [m.youtube.com]

- 16. dovepress.com [dovepress.com]

- 17. Frontiers | Drug Discovery of DKK1 Inhibitors [frontiersin.org]

WAY-262611: A Technical Guide to Wnt/β-Catenin Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-262611 is a small molecule agonist of the Wnt/β-catenin signaling pathway. It functions as an inhibitor of Dickkopf-1 (DKK1), a key negative regulator of this pathway.[1][2][3] By inhibiting DKK1, WAY-262611 effectively disinhibits the Wnt signaling cascade, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-mediated transcription. This mechanism of action has positioned WAY-262611 as a valuable tool for investigating the therapeutic potential of Wnt/β-catenin pathway activation in various disease models, including osteoporosis, inflammatory bowel disease, and certain types of cancer.[1][4] This technical guide provides an in-depth overview of WAY-262611, including its mechanism of action, experimental protocols for its use, and a summary of key quantitative data.

Mechanism of Action: DKK1 Inhibition and Wnt/β-Catenin Pathway Activation

The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development, tissue homeostasis, and cellular proliferation. In the absence of a Wnt ligand, a destruction complex, consisting of Axin, APC, CK1, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and LRP5/6, leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes.

DKK1 is a secreted protein that antagonizes the Wnt/β-catenin pathway by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-FZD-LRP5/6 signaling complex. WAY-262611 exerts its agonistic effect on the Wnt/β-catenin pathway by inhibiting the activity of DKK1.[1][2][3] This inhibition prevents the DKK1-mediated suppression of Wnt signaling, resulting in the activation of the pathway, even in the presence of DKK1.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for WAY-262611 in various in vitro studies.

| Parameter | Value | Assay | Cell Line/System | Reference |

| EC50 | 0.63 µM | TCF-Luciferase Assay | - | [1][3] |

| IC50 | 0.30 µM | Crystal Violet Proliferation Assay | RD (Rhabdomyosarcoma) | [1] |

| IC50 | 0.25 µM | Crystal Violet Proliferation Assay | CW9019 (Rhabdomyosarcoma) | [1] |

Table 1: Potency of WAY-262611

| Cell Line | Assay | Concentration | Effect | Reference |

| RD | Western Blot | 0.2 µM | Increased β-catenin levels | [1] |

| CW9019 | Western Blot | 0.2 µM | Increased β-catenin levels | [1] |

| RD | Luciferase Assay | 0.2 µM | Increased β-catenin promoter activity | [1] |

| CW9019 | Luciferase Assay | 0.2 µM | Increased β-catenin promoter activity | [1] |

| Human Chondrocytes | Gene Expression | 0.01 - 1 µM | Restored GDF5-reduced MMP13 expression | [2] |

| Osteosarcoma cell lines | Cell Viability | Dose-dependent | Decreased viability | |

| Osteosarcoma cell lines | Cell Cycle Analysis | 3 µM | G2/M arrest | |

| Osteosarcoma cell lines | qRT-PCR | - | Increased expression of osteopontin and alkaline phosphatase |

Table 2: In Vitro Effects of WAY-262611

Experimental Protocols

This section provides an overview of common experimental protocols used to characterize the activity of WAY-262611.

TCF/LEF Luciferase Reporter Assay

This assay is a standard method for quantifying the activation of the Wnt/β-catenin pathway.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with TCF/LEF binding sites. Activation of the Wnt/β-catenin pathway leads to the binding of the β-catenin/TCF/LEF complex to these sites, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the pathway's activity.

General Protocol:

-

Cell Culture: Plate cells (e.g., HEK293T) in a 96-well plate.

-

Transfection: Co-transfect cells with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the cells with varying concentrations of WAY-262611 or vehicle control.

-

Lysis and Luminescence Measurement: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of WAY-262611 to determine the EC50 value.

Western Blot Analysis for β-catenin and DKK1

Western blotting is used to detect changes in the protein levels of β-catenin and DKK1 following treatment with WAY-262611.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

General Protocol:

-

Cell Lysis: Treat cells with WAY-262611 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, DKK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Cell Proliferation Assays (Crystal Violet or CCK8)

These assays are used to assess the effect of WAY-262611 on cell growth and viability.

Principle:

-

Crystal Violet: This dye stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells.

-

CCK8 (Cell Counting Kit-8): This assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

General Protocol:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of WAY-262611.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Staining/Reagent Addition:

-

Crystal Violet: Fix the cells with methanol and stain with 0.5% crystal violet solution. After washing, solubilize the dye and measure the absorbance.

-

CCK8: Add the CCK8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

WAY-262611 is a potent and specific small molecule activator of the Wnt/β-catenin signaling pathway, acting through the inhibition of DKK1. Its utility has been demonstrated in a variety of in vitro and in vivo models, making it a valuable pharmacological tool for studying the complex roles of the Wnt pathway in health and disease. The experimental protocols and quantitative data summarized in this guide provide a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting this critical signaling cascade. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for obtaining robust and reproducible results.

References

- 1. Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

WAY-262611: A Technical Guide to its Discovery, Synthesis, and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-262611 is a potent and orally bioavailable small molecule that has emerged from high-throughput screening as a significant modulator of the Wnt/β-catenin signaling pathway. It functions as an antagonist of Dickkopf-1 (DKK1), a key negative regulator of this pathway. By inhibiting DKK1, WAY-262611 facilitates the activation of Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin. This mechanism of action has demonstrated therapeutic potential in preclinical models, particularly in promoting bone formation and exhibiting anti-tumor activity in certain cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of WAY-262611, including detailed experimental protocols and a summary of its quantitative biological data.

Discovery and Mechanism of Action

WAY-262611 was identified through a high-throughput screening campaign aimed at discovering small molecule activators of the Wnt/β-catenin pathway for the treatment of bone disorders. The compound emerged from a 2-aminopyrimidine chemical template and was optimized for its biological activity and pharmacokinetic properties.

The primary mechanism of action of WAY-262611 is the inhibition of Dickkopf-1 (DKK1). DKK1 is a secreted protein that antagonizes Wnt signaling by binding to the LRP5/6 co-receptor, thereby preventing the formation of the active Wnt-Frizzled-LRP5/6 receptor complex. By inhibiting DKK1, WAY-262611 restores the ability of Wnt ligands to bind to their receptors, initiating the canonical Wnt signaling cascade. This leads to the inhibition of the β-catenin destruction complex (composed of Axin, APC, GSK3β, and CK1), allowing β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

Chemical Synthesis

A detailed, step-by-step experimental protocol for the synthesis of WAY-262611 is not publicly available in the reviewed literature. However, based on the chemical structure, a plausible synthetic route would involve a multi-step process culminating in the formation of the substituted aminopyrimidine core. The key fragments are a naphthalene moiety, a pyrimidine ring, and a piperidine-methanamine side chain. A likely disconnection approach would involve the synthesis of a 2-chloro-4-(naphthalen-2-yl)pyrimidine intermediate, followed by a nucleophilic substitution reaction with 4-(aminomethyl)piperidine.

Quantitative Biological Data

The biological activity of WAY-262611 has been quantified in various in vitro and in vivo studies. A summary of the key quantitative data is presented below.

| Assay Type | Cell Line/Model | Parameter | Value | Reference |

| TCF-Luciferase Reporter Assay | Not Specified | EC50 | 0.63 µM | [1] |

| Cell Viability (Crystal Violet) | RD (Rhabdomyosarcoma) | IC50 (72h) | ~0.5 µM | [1] |

| Cell Viability (Crystal Violet) | CW9019 (Rhabdomyosarcoma) | IC50 (72h) | ~1 µM | [1] |

| In Vivo Tumor Growth | Orthotopic RMS Mouse Model | Dosage | 10 mg/kg (s.c.) | [1] |

| Pharmacokinetics | Rat | Half-life (t1/2) | 6-8 hours | [2] |

Detailed Experimental Protocols

TCF-Luciferase Reporter Assay for Wnt/β-catenin Signaling

This protocol is a general representation for determining the activation of the Wnt/β-catenin pathway. Specific cell lines and conditions for the reported EC50 of WAY-262611 are not detailed in the available literature.

Objective: To quantify the activation of TCF/LEF-mediated transcription in response to WAY-262611.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS

-

WAY-262611

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TCF/LEF reporter plasmid, the control plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of WAY-262611 or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold change in reporter activity is calculated relative to the vehicle-treated control. The EC50 value is determined by plotting the fold change against the log of the concentration of WAY-262611 and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Crystal Violet)

This protocol is based on the study of WAY-262611 in rhabdomyosarcoma cell lines.[1]

Objective: To assess the effect of WAY-262611 on the proliferation of cancer cells.

Materials:

-

RD or CW9019 rhabdomyosarcoma cells

-

DMEM with 10% FBS

-

WAY-262611

-

Crystal Violet solution (0.5% in 25% methanol)

-

10% acetic acid

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed RD or CW9019 cells in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, treat the cells with increasing concentrations of WAY-262611.

-

Incubation: Incubate the cells for 72 hours for IC50 determination or for up to 7 days for long-term proliferation assessment.[1]

-

Staining:

-

Wash the cells with PBS.

-

Fix the cells with 10% formalin for 10 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Wash the plates with water and allow them to air dry.

-

-

Quantification:

-

Solubilize the stain by adding 10% acetic acid to each well.

-

Measure the absorbance at 595 nm using a plate reader.

-

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from a dose-response curve.

Cell Invasion Assay (Transwell)

This protocol is based on the study of WAY-262611 in rhabdomyosarcoma cell lines.[1]

Objective: To evaluate the effect of WAY-262611 on the invasive potential of cancer cells.

Materials:

-

RD or CW9019 rhabdomyosarcoma cells

-

Transwell inserts with 8 µm pore size

-

Matrigel

-

Serum-free DMEM

-

DMEM with 10% FBS

-

WAY-262611 (0.2 µM)[1]

-

Cotton swabs

-

Methanol

-

Crystal Violet solution

Procedure:

-

Chamber Preparation: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cells in serum-free medium containing 0.2 µM WAY-262611 or vehicle control and seed them into the upper chamber of the Transwell inserts.[1]

-

Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plate for 24-48 hours.

-

Staining:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with Crystal Violet.

-

-

Quantification: Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Compare the number of invading cells in the WAY-262611-treated group to the control group.

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

The original discovery paper for WAY-262611 mentions the use of an ovariectomized rat model to demonstrate a dose-dependent increase in trabecular bone formation rate upon oral administration.[2] While a detailed protocol for this specific study is not available, a general procedure is outlined below.

Objective: To assess the in vivo efficacy of WAY-262611 in promoting bone formation in a model of postmenopausal osteoporosis.

Materials:

-

Female Sprague-Dawley or Wistar rats (3-6 months old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

WAY-262611

-

Vehicle for oral gavage

-

Calcein and Alizarin Red for bone labeling

-

Micro-computed tomography (µCT) scanner

-

Histology equipment

Procedure:

-

Ovariectomy: Perform bilateral ovariectomy on the rats under anesthesia. A sham operation (laparotomy without ovary removal) is performed on the control group.

-

Recovery and Osteoporosis Development: Allow the rats to recover for a period of 4-8 weeks to establish an osteoporotic phenotype.

-

Treatment: Administer WAY-262611 or vehicle daily via oral gavage for a specified period (e.g., 4-12 weeks).

-

Bone Labeling: Administer calcein and alizarin red at specific time points before sacrifice to label newly formed bone.

-

Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats and collect the femurs and lumbar vertebrae.

-

Analysis:

-

µCT Analysis: Analyze the trabecular bone microarchitecture (bone volume/total volume, trabecular number, trabecular thickness, and trabecular separation).

-

Histomorphometry: Prepare undecalcified bone sections and analyze the dynamic bone formation parameters (mineralizing surface, mineral apposition rate, and bone formation rate) based on the fluorescent labels.

-

Conclusion

WAY-262611 is a valuable research tool for investigating the role of the Wnt/β-catenin signaling pathway in various biological processes. Its mode of action as a DKK1 inhibitor provides a specific mechanism to probe the therapeutic potential of activating this pathway. The preclinical data, particularly in the context of bone formation and oncology, suggest that WAY-262611 and similar molecules may hold promise for the development of novel therapeutics. This technical guide provides a foundation for researchers to understand and further investigate the properties and applications of this important small molecule.

References [1] Giralt, I., et al. (2021). Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo. International Journal of Molecular Sciences, 22(23), 12921. [3] Selleck Chemicals. WAY-262611 Technical Data Sheet. [4] MedChemExpress. WAY-262611 Technical Data Sheet. [5] Cayman Chemical. WAY-262611 Product Information. [6] Abcam. WAY 262611 (ab142194) Product Information. [2] Pelletier, J. C., et al. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of medicinal chemistry, 52(22), 6962–6965.

References

- 1. unk.alma.exlibrisgroup.com [unk.alma.exlibrisgroup.com]

- 2. Thermal analysis of bones from ovariectomized rats [ouci.dntb.gov.ua]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Tibia bone properties at different time course of ovariectomized rats [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

WAY-262611: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of WAY-262611, a potent Wnt/β-catenin signaling agonist and Dickkopf-1 (Dkk1) inhibitor. The information is compiled to assist researchers and drug development professionals in designing and conducting experiments with this compound.

Core Compound Information

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₄ | --INVALID-LINK-- |

| Molecular Weight | 318.42 g/mol | --INVALID-LINK-- |

| CAS Number | 1123231-07-1 | --INVALID-LINK-- |

| Mechanism of Action | Agonist of the Wnt/β-catenin signaling pathway by inhibiting Dkk1. | --INVALID-LINK-- |

| Biological Activity (EC₅₀) | 0.63 µM in a TCF-Luciferase assay. | --INVALID-LINK-- |

Solubility Data

The solubility of WAY-262611 has been determined in various organic solvents and aqueous formulations. The data is summarized in the table below. It is important to note that for some solvents, the saturation point was not reached, and the solubility is reported as "greater than or equal to" a certain concentration.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ≥ 42 mg/mL | ≥ 131.90 mM | Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[1] |

| DMSO | 64 mg/mL | 200.99 mM | --INVALID-LINK-- |

| DMSO | 50 mg/mL | - | --INVALID-LINK-- |

| DMSO | 25 mg/mL | - | As HCl salt.[2] |

| DMF | 30 mg/mL | - | --INVALID-LINK-- |

| Ethanol | 50 mg/mL | - | --INVALID-LINK-- |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | --INVALID-LINK-- |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 1.67 mg/mL | ≥ 5.24 mM | For in vivo use. --INVALID-LINK-- |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 1.67 mg/mL | ≥ 5.24 mM | For in vivo use. --INVALID-LINK-- |

| 10% DMSO >> 90% corn oil | ≥ 1.67 mg/mL | ≥ 5.24 mM | For in vivo use. --INVALID-LINK-- |

Stability Profile

The stability of WAY-262611 has been assessed under various storage conditions, both as a solid and in solution.

Solid-State Stability

| Storage Temperature | Duration |

| -20°C | 3 years |

| 4°C | 2 years |

Solution Stability

| Storage Temperature | Duration |

| -80°C | 2 years |

| -20°C | 1 year |

In Vivo Stability

WAY-262611 exhibits a plasma half-life (t₁/₂) of 6-8 hours.[3]

Experimental Protocols

While specific, detailed experimental protocols for the determination of WAY-262611 solubility and stability are not extensively published in the public domain, the following sections describe standard methodologies that are likely to have been used.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of WAY-262611 is added to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The container is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Sampling and Analysis: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of WAY-262611 is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: The solubility is calculated from the measured concentration in the saturated solution.

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the degradation of WAY-262611.

-

Forced Degradation Studies: To establish the stability-indicating nature of the method, WAY-262611 is subjected to forced degradation under various stress conditions:

-

Acid Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.

-

Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: e.g., solid drug at 80°C for 48 hours.

-

Photostability: e.g., exposure to UV light (254 nm) and visible light.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where WAY-262611 has significant absorbance.

-

Flow Rate and Temperature: Optimized for good separation and peak shape.

-

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The key is to demonstrate that the peaks corresponding to the degradation products are well-resolved from the peak of the parent compound, WAY-262611.

Visualizations

Wnt/β-catenin Signaling Pathway and the Role of WAY-262611

Caption: Wnt signaling pathway with WAY-262611 inhibition of Dkk1.

Experimental Workflow: TCF-Luciferase Reporter Assay

Caption: Workflow for a TCF-Luciferase reporter assay.

References

WAY-262611: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-262611 is a small molecule that has been identified as a potent modulator of the canonical Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of the target identification and validation process for WAY-262611. It details the experimental methodologies employed to elucidate its mechanism of action, presents key quantitative data, and visualizes the intricate signaling pathways and experimental workflows. The primary molecular target of WAY-262611 is Dickkopf-1 (DKK1), a secreted protein that acts as an antagonist of Wnt signaling. By inhibiting DKK1, WAY-262611 effectively functions as a Wnt/β-catenin signaling agonist, promoting the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes. This activity has demonstrated therapeutic potential in various contexts, including bone formation and oncology.

Target Identification: Pinpointing Dickkopf-1 (DKK1)

Initial investigations into the biological activity of WAY-262611 revealed its ability to stimulate the Wnt/β-catenin pathway. The primary target was identified as Dickkopf-1 (DKK1), a key negative regulator of this pathway.[1][2] DKK1 functions by binding to the LRP5/6 co-receptor, preventing the formation of an active Wnt-Frizzled-LRP5/6 signaling complex.[3] WAY-262611 was found to inhibit the action of DKK1, thereby restoring Wnt signaling.

Mechanism of Action: Activation of the Wnt/β-catenin Pathway

WAY-262611 acts as an agonist of the Wnt/β-catenin signaling pathway through its inhibition of DKK1.[4][5] This mode of action prevents the DKK1-mediated internalization of the LRP5/6 co-receptor, facilitating the formation of the Wnt-Frizzled-LRP5/6 receptor complex.[3] Consequently, the downstream destruction complex, composed of Axin, APC, and GSK3β, is inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it partners with TCF/LEF transcription factors to initiate the expression of Wnt target genes.[6]

Signaling Pathway Diagram

Caption: WAY-262611 inhibits DKK1, activating Wnt signaling.

Target Validation: In Vitro and In Vivo Evidence

The validation of DKK1 as the target of WAY-262611 and the subsequent activation of the Wnt pathway have been demonstrated through a series of in vitro and in vivo experiments.

In Vitro Validation

In vitro studies have been crucial in confirming the mechanism of action of WAY-262611. Key findings include:

-

Activation of TCF-dependent Transcription: WAY-262611 stimulates TCF-dependent transcription, a hallmark of canonical Wnt pathway activation.[1]

-

Nuclear Translocation of β-catenin: Treatment of cells with WAY-262611 leads to the nuclear accumulation of β-catenin.[6]

-

Induction of Osteoblastic Differentiation Markers: In osteosarcoma cell lines, WAY-262611 induces the expression of osteoblastic differentiation markers such as osteopontin (SPP1) and alkaline phosphatase (ALPL).[6]

-

Inhibition of Cell Proliferation in Cancer Cells: In certain cancer cell lines, such as rhabdomyosarcoma, WAY-262611 has been shown to decrease cell proliferation.[3]

Experimental Workflow for In Vitro Validation

Caption: Workflow for in vitro validation of WAY-262611.

In Vivo Validation

Animal models have provided in vivo confirmation of the therapeutic potential of WAY-262611. Notably, oral administration to ovariectomized rats resulted in a dose-dependent increase in trabecular bone formation rate.[4][5] In oncology models, WAY-262611 has been shown to induce osteoblastic differentiation of osteosarcoma xenografts and inhibit metastasis.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of WAY-262611.

| Parameter | Value | Assay | Reference |

| EC₅₀ | 0.63 µM | TCF-Luciferase Assay | [1][4][5] |

| IC₅₀ | >100 µM | GSK-3β Inhibition Assay | [2] |

Table 1: In Vitro Potency of WAY-262611

| Cell Line | IC₅₀ | Assay | Reference |

| RD (Rhabdomyosarcoma) | 0.30 µM | Proliferation Assay | [3] |

| CW9019 (Rhabdomyosarcoma) | 0.25 µM | Proliferation Assay | [3] |

Table 2: Anti-proliferative Activity of WAY-262611 in Cancer Cell Lines

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the target validation of WAY-262611.

TCF/LEF Luciferase Reporter Assay

This assay measures the activation of the canonical Wnt pathway by quantifying the transcriptional activity of TCF/LEF.

-

Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a suitable density.

-

Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of WAY-262611 or vehicle control.

-

Incubation: Incubate the cells for a further 24-48 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of WAY-262611 to determine the EC₅₀ value.

Immunofluorescence for β-catenin Nuclear Translocation

This method visualizes the subcellular localization of β-catenin.

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with WAY-262611 (e.g., 1, 3, and 6 µmol/L) or vehicle for a specified time.[6]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody specific for β-catenin.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in the expression of Wnt target genes.

-

Cell Treatment and RNA Extraction: Treat cells with WAY-262611 and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: Perform real-time PCR using gene-specific primers for Wnt target genes (e.g., Axin2, SPP1, ALPL) and a housekeeping gene (for normalization).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting

This method is used to detect the levels of specific proteins.

-

Cell Lysis: Lyse treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., DKK1, β-catenin) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine relative protein levels.

Conclusion

The collective evidence from a range of in vitro and in vivo studies robustly identifies Dickkopf-1 as the primary molecular target of WAY-262611. By inhibiting DKK1, WAY-262611 effectively activates the canonical Wnt/β-catenin signaling pathway. This mechanism of action has been validated through the observation of increased TCF/LEF transcriptional activity, nuclear translocation of β-catenin, and modulation of Wnt target gene expression. The functional consequences of this pathway activation, including increased bone formation and anti-tumor effects, underscore the therapeutic potential of targeting the DKK1-Wnt signaling axis with small molecules like WAY-262611. This guide provides a comprehensive technical overview for researchers and drug development professionals working on or interested in the Wnt signaling pathway and its therapeutic modulation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of DKK-1 by WAY262611 Inhibits Osteosarcoma Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetic Properties of WAY-262611

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-262611 is a small molecule compound that has garnered interest for its potential therapeutic applications, primarily due to its role as an agonist of the Wnt/β-catenin signaling pathway. It functions through the inhibition of Dickkopf-1 (Dkk1), a key antagonist of this pathway.[1][2][3] This technical guide provides a comprehensive overview of the available information on the pharmacokinetic properties of WAY-262611, its mechanism of action, and the experimental protocols used to characterize its activity.

Core Pharmacokinetic Profile

Detailed quantitative pharmacokinetic data for WAY-262611 in the public domain is limited. However, preclinical studies have consistently described it as having "excellent pharmacokinetic properties" and being orally active.[1] The compound has been shown to be effective in animal models following oral administration.[1]

| Property | Description | Citation |

| Oral Activity | WAY-262611 is orally bioavailable and has demonstrated efficacy in vivo following oral administration in rat models. | [1] |

| Dose-Dependent Effects | In vivo studies have shown a dose-dependent increase in trabecular bone formation rate in ovariectomized rats. | [1] |

Note: Specific quantitative parameters such as Cmax, Tmax, absolute bioavailability, clearance, and volume of distribution are not publicly available.

Mechanism of Action: Dkk1 Inhibition and Wnt/β-Catenin Pathway Activation

WAY-262611 exerts its biological effects by inhibiting the interaction between Dkk1 and the Low-density lipoprotein receptor-related protein 6 (LRP6). Dkk1 is a secreted protein that acts as an antagonist of the canonical Wnt signaling pathway by binding to LRP6, thereby preventing the formation of the Wnt-Frizzled-LRP6 receptor complex.

By inhibiting Dkk1, WAY-262611 allows for the formation of the active receptor complex, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes, which are involved in various cellular processes, including bone formation.

Below is a diagram illustrating the signaling pathway affected by WAY-262611.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of WAY-262611.

In Vitro: TCF-Luciferase Reporter Assay

This assay is a standard method to quantify the activation of the Wnt/β-catenin signaling pathway.

Objective: To determine the EC50 of WAY-262611 in activating TCF/LEF-mediated transcription.

Materials:

-

Cells stably or transiently expressing a TCF/LEF-driven luciferase reporter construct.

-

WAY-262611 stock solution (in a suitable solvent like DMSO).

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Plate the reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of WAY-262611 in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of WAY-262611. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable. Plot the normalized luciferase activity against the logarithm of the WAY-262611 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo: Ovariectomized (OVX) Rat Model of Osteoporosis

This model is widely used to study postmenopausal osteoporosis and to evaluate the efficacy of new anabolic agents for bone formation.

Objective: To assess the in vivo efficacy of WAY-262611 in promoting bone formation.

Materials:

-

Female Sprague-Dawley or Wistar rats (skeletally mature, e.g., 6 months old).

-

Anesthetic agents.

-

Surgical instruments for ovariectomy.

-

WAY-262611 formulation for oral gavage.

-

Calcein or other bone labeling agents.

-

Micro-computed tomography (µCT) scanner or histology equipment.

Protocol:

-

Ovariectomy: Perform bilateral ovariectomy on the rats under anesthesia to induce estrogen deficiency. A sham-operated group should be included as a control.

-

Recovery and Osteoporosis Development: Allow the rats to recover from surgery and for osteoporosis to develop over a period of several weeks (e.g., 2-4 weeks).

-

Compound Administration: Administer WAY-262611 orally (e.g., via gavage) to the treatment group at various doses. The control group receives the vehicle. Treatment is typically carried out daily for several weeks.

-

Bone Labeling: Administer bone labeling agents like calcein at specific time points before euthanasia to visualize newly formed bone.

-

Euthanasia and Sample Collection: At the end of the treatment period, euthanize the rats and collect relevant bones (e.g., femurs, tibiae, vertebrae).

-

Analysis:

-

µCT Analysis: Scan the collected bones to quantify bone microarchitecture parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).

-

Histomorphometry: Prepare bone sections for histological analysis to measure dynamic bone formation parameters such as mineralizing surface (MS/BS) and bone formation rate (BFR/BS).

-

Below is a diagram representing a typical workflow for an in vivo study using the ovariectomized rat model.

Conclusion

WAY-262611 is a promising small molecule inhibitor of Dkk1 that activates the Wnt/β-catenin signaling pathway. While detailed public information on its pharmacokinetic profile is scarce, preclinical studies indicate that it is orally active and demonstrates dose-dependent efficacy in promoting bone formation in vivo. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties of WAY-262611 and similar compounds. Further studies are warranted to fully elucidate the absorption, distribution, metabolism, and excretion of this compound to support its potential clinical development.

References

WAY-262611: A Technical Guide to its Role in Bone Formation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-262611 is a potent, orally active small molecule inhibitor of Dickkopf-1 (DKK1), a key antagonist of the canonical Wnt/β-catenin signaling pathway. By inhibiting DKK1, WAY-262611 effectively activates Wnt signaling, a critical pathway for osteoblast differentiation and bone formation. This technical guide provides a comprehensive overview of WAY-262611, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its application in bone formation research.

Introduction

The Wnt/β-catenin signaling pathway is a fundamental regulator of bone mass.[1] Antagonists of this pathway, such as DKK1, are implicated in the pathogenesis of bone loss disorders like osteoporosis. WAY-262611 has emerged as a valuable research tool and a potential therapeutic lead due to its ability to specifically inhibit DKK1 and consequently stimulate bone formation. This document serves as a technical resource for researchers investigating the anabolic effects of WAY-262611 on bone.

Mechanism of Action

WAY-262611 exerts its pro-osteogenic effects by directly interfering with the inhibitory action of DKK1 on the Wnt co-receptors LRP5 and LRP6. DKK1 normally forms a ternary complex with LRP5/6 and a transmembrane protein called Kremen, leading to the internalization and subsequent inhibition of the Wnt signaling cascade.[1][2] WAY-262611 prevents the formation of this DKK1-LRP5-Kremen complex, thereby liberating LRP5/6 to participate in Wnt-induced signaling.[1][2] This leads to the stabilization and nuclear translocation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes involved in osteoblastogenesis and bone formation.[3][4]

Figure 1: WAY-262611 Mechanism of Action in the Wnt/β-catenin Signaling Pathway.

Quantitative Data

In Vitro Activity

WAY-262611 demonstrates potent activation of the Wnt/β-catenin pathway and exhibits anti-proliferative effects in certain cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| EC50 (TCF-Luciferase Assay) | - | 0.63 µM | [3][4] |

| IC50 (Proliferation Assay) | RD (Rhabdomyosarcoma) | 0.30 µM | [1] |

| IC50 (Proliferation Assay) | CW9019 (Rhabdomyosarcoma) | 0.25 µM | [1] |

In Vivo Efficacy in Ovariectomized (OVX) Rats

Oral administration of WAY-262611 has been shown to dose-dependently increase the trabecular bone formation rate in a rat model of postmenopausal osteoporosis.

| Dose (mg/kg/day, oral) | Duration | Key Finding | Reference |

| 0.3 | 28 days | Dose-dependent increase in trabecular bone formation rate | [3] |

| 1 | 28 days | Dose-dependent increase in trabecular bone formation rate | [3] |

| 3 | 28 days | Dose-dependent increase in trabecular bone formation rate | [3] |

| 10 | 28 days | Doubled tibia trabecular bone formation rate | [3] |

Note: Specific quantitative values for bone histomorphometry parameters at each dose were not publicly available in the reviewed literature.

Experimental Protocols

TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activation

This protocol is a generalized procedure for assessing the activity of WAY-262611 on the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter construct.

Figure 2: Experimental Workflow for TCF/LEF Luciferase Reporter Assay.

Materials:

-

Cell line of interest (e.g., HEK293T, MC3T3-E1 pre-osteoblasts)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

WAY-262611

-

Recombinant DKK1 (optional, to demonstrate inhibition)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of WAY-262611. In some wells, co-treat with a constant concentration of recombinant DKK1 to demonstrate the inhibitory effect of WAY-262611. Include appropriate vehicle controls. Incubate for an additional 24-48 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminometry: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of WAY-262611 to determine the EC50 value.

In Vivo Ovariectomized (OVX) Rat Model for Bone Formation

This protocol outlines a general procedure for evaluating the anabolic effects of WAY-262611 on bone in an ovariectomized rat model, a widely used model for postmenopausal osteoporosis.[5][6]

Figure 3: Experimental Workflow for In Vivo Ovariectomized Rat Study.

Materials:

-

Female Sprague-Dawley or Wistar rats (e.g., 3-6 months old)

-

WAY-262611

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Fluorochrome labels (e.g., calcein, alizarin red)

-

Micro-computed tomography (µCT) scanner (optional)

-

Histology processing reagents and equipment

Procedure:

-

Animal Model: Perform bilateral ovariectomy on female rats. A sham surgery group where the ovaries are exteriorized but not removed should be included as a control.

-

Induction of Bone Loss: Allow a period of 4-8 weeks post-surgery for the establishment of significant bone loss.

-

Treatment: Administer WAY-262611 orally via gavage at various doses (e.g., 0.3, 1, 3, 10 mg/kg/day) for a specified period (e.g., 28 days). A vehicle control group should be included.

-

Fluorochrome Labeling: To measure dynamic bone formation, administer fluorochrome labels (e.g., calcein at 10 mg/kg, intraperitoneally) at specific time points before euthanasia (e.g., 10 and 3 days prior).

-

Sample Collection: At the end of the treatment period, euthanize the animals and collect relevant bones (e.g., tibiae, femurs, lumbar vertebrae).

-

Analysis:

-

µCT Analysis (optional): Analyze bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)).

-

Bone Histomorphometry: Process undecalcified bone sections and visualize the fluorochrome labels using fluorescence microscopy. Measure parameters such as mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate/bone surface (BFR/BS).

-

Effects on Osteoblast Differentiation

WAY-262611 promotes the differentiation of osteoblasts by upregulating key osteogenic transcription factors and markers. In vitro studies have shown that activation of the Wnt pathway, as achieved by WAY-262611, can lead to increased expression of:

-

Runx2: A master transcription factor for osteoblast differentiation.[7][8]

-

Osterix (Osx): A transcription factor downstream of Runx2, essential for osteoblast maturation.[8][9]

-

Alkaline Phosphatase (ALP): An early marker of osteoblast activity.[7]

-

Osteopontin (SPP1): A protein involved in bone matrix mineralization.

Conclusion

WAY-262611 is a well-characterized and potent inhibitor of DKK1 that serves as a valuable tool for investigating the role of the Wnt/β-catenin pathway in bone formation. Its demonstrated in vivo efficacy in preclinical models of osteoporosis highlights its potential as a starting point for the development of novel anabolic therapies for bone diseases. This guide provides a foundational understanding of WAY-262611 and practical guidance for its use in a research setting. Further investigation is warranted to fully elucidate its therapeutic potential and long-term safety profile.

References

- 1. Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic Inhibition of Wnt Pathway by HIF-1α and Osteoblast-Specific Transcription Factor Osterix (Osx) in Osteoblasts | PLOS One [journals.plos.org]

The Role of WAY-262611 in Attenuating Osteosarcoma Metastasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteosarcoma, the most prevalent primary malignant bone tumor in children and adolescents, presents a significant clinical challenge, particularly in cases of metastatic disease where patient prognosis has remained stagnant for decades.[1][2][3] The Wnt signaling pathway, a critical regulator of osteogenesis, has been implicated in the pathogenesis of osteosarcoma.[1][2][3] This technical guide delves into the preclinical evidence demonstrating the efficacy of WAY-262611, a small molecule inhibitor of Dickkopf-1 (DKK-1), in mitigating osteosarcoma metastasis.[1][2][3][4] By activating the canonical Wnt signaling pathway, WAY-262611 induces osteoblastic differentiation of osteosarcoma cells, thereby impeding their metastatic potential.[1][2][4] This document provides a comprehensive summary of the mechanism of action, quantitative in vitro and in vivo data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to WAY-262611

WAY-262611 is a small molecule that functions as an agonist of the β-catenin pathway.[5] Its primary mechanism of action involves the inhibition of DKK-1, a natural antagonist of the canonical Wnt signaling pathway.[2][3][6] By blocking DKK-1, WAY-262611 facilitates the interaction between Wnt ligands and their receptors, leading to the stabilization and nuclear translocation of β-catenin.[1][2][6] This activation of Wnt signaling is crucial for osteoblast differentiation and has been shown to have anti-tumorigenic effects in osteosarcoma.[2][3]

Mechanism of Action in Osteosarcoma

In the context of osteosarcoma, DKK-1 expression has been associated with a pro-tumorigenic and pro-metastatic phenotype.[3] DKK-1 inhibits the canonical Wnt pathway, which in turn blocks osteoblast differentiation and promotes a more aggressive, undifferentiated state of osteosarcoma cells.[1][2][3]

WAY-262611 counteracts this effect by:

-

Activating Canonical Wnt Signaling: By inhibiting DKK-1, WAY-262611 restores Wnt signaling.[1][2][4]

-

Promoting β-catenin Activity: This leads to increased nuclear localization and transcriptional activity of β-catenin.[1][2][3][7]

-